molecular formula C13H8S B14757455 9H-fluorene-9-thione CAS No. 830-72-8

9H-fluorene-9-thione

Cat. No.: B14757455
CAS No.: 830-72-8
M. Wt: 196.27 g/mol
InChI Key: HFTBATIGSHWQBL-UHFFFAOYSA-N
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Description

9H-Fluorene-9-thione is a specialized chemical reagent designed for laboratory research purposes. Compounds based on the fluorene scaffold, characterized by a rigid, planar polycyclic structure, are of significant interest in materials science and organic electronics . The fluorene core is known for its high thermal and photochemical stability, making its derivatives promising candidates for developing advanced organic materials . Researchers utilize such structures in the synthesis of organic semiconductors, as they can serve as fundamental building blocks for creating novel conjugated systems with tailored photophysical and electrochemical properties . The thione functional group in this compound offers a potential site for further chemical modification, enabling its use in the development of new ligands, coordination polymers, or as a precursor in organic synthesis. This compound is provided For Research Use Only (RUO) and is strictly intended for use in controlled laboratory settings by qualified researchers. It is not intended for use in diagnostics, therapeutics, or any other human use applications .

Properties

CAS No.

830-72-8

Molecular Formula

C13H8S

Molecular Weight

196.27 g/mol

IUPAC Name

fluorene-9-thione

InChI

InChI=1S/C13H8S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

HFTBATIGSHWQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-thione typically involves the reaction of fluorene with sulfurizing agents. One common method is the reaction of fluorene with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{P4S10} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of efficient sulfurizing agents and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-9-thione undergoes various chemical reactions, including:

    Cycloaddition Reactions: It reacts with diazo compounds such as (trimethylsilyl)diazomethane to form spirocyclic thiadiazoles.

    Oxidation: It can be oxidized to form 9-fluorenone under specific conditions.

Common Reagents and Conditions:

    Cycloaddition: (Trimethylsilyl)diazomethane at low temperatures (e.g., -60°C) to form spirocyclic compounds.

    Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.

Major Products:

    Cycloaddition: Spirocyclic 2,5-dihydro-5-trimethylsilyl-1,3,4-thiadiazole.

    Oxidation: 9-Fluorenone.

Scientific Research Applications

9H-Fluorene-9-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of sulfur-containing heterocycles and other complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 9H-fluorene-9-thione involves its reactivity with various nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive, allowing it to participate in cycloaddition and other reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Molecular Formula Key Functional Group Molecular Weight (g/mol) Key Structural Features
9H-Fluorene-9-thione C₁₃H₁₀S C=S 190.28 Planar fluorene backbone with thiocarbonyl
9H-Fluoren-9-one C₁₃H₈O C=O 180.21 () Ketone group; higher polarity than thione
2-Nitro-9H-fluorene C₁₃H₉NO₂ -NO₂ 211.22 () Electron-withdrawing nitro group at C2
9-Methyl-9H-fluorene C₁₄H₁₂ -CH₃ 180.25 () Methyl substitution reduces ring strain
  • Electronic Effects : The C=S group in this compound is less polar than C=O in 9H-fluoren-9-one, leading to reduced hydrogen-bonding capacity and solubility in polar solvents ().
  • Substituent Influence : Nitro groups (e.g., in 2-nitro-9H-fluorene) enhance electrophilic reactivity, whereas methyl groups (e.g., 9-methyl-9H-fluorene) increase steric bulk and stabilize the fluorene core ().
Cycloaddition Reactions
  • This compound : Undergoes [3+2]-cycloaddition with (trimethylsilyl)diazomethane at −60°C to yield spirocyclic thiadiazoles, which dimerize into 1,4-dithianes (). It also reacts with maleic anhydride and maleimides as a dipolarophile ().
  • Thiobenzophenone: Similar [3+2]-cycloadditions with dimethyl fumarate and phenyl azide produce thiiranes, but with lower regioselectivity compared to this compound ().
Oxidation and Stability
  • This compound is prone to oxidation under ambient conditions, requiring nitrogen atmospheres during synthesis (). In contrast, 9H-fluoren-9-one is more stable due to the electronegative oxygen atom ().

Physical and Thermodynamic Properties

Property This compound 9H-Fluoren-9-One () 9-Chloro-9-phenyl-9H-fluorene ()
Solubility Low in polar solvents Soluble in THF, DMF Insoluble in water; soluble in organic solvents
Melting Point Not reported 82–84°C () Not reported
Thermal Stability Sensitive to light Stable up to 200°C Stable under inert conditions
  • Crystal Packing : Fluorene derivatives like 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene exhibit π-π stacking distances of ~4.22 Å (), while this compound’s larger sulfur atom likely disrupts such interactions, affecting crystallinity.

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